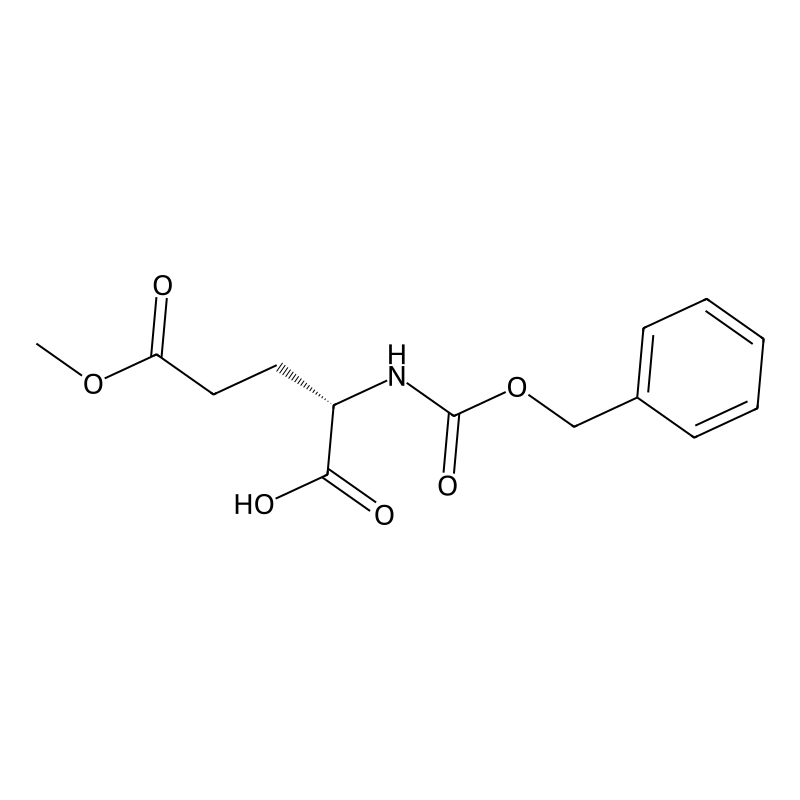

Z-Glu(ome)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Z-Glu(OMe)-OH is a valuable building block for peptide synthesis due to the presence of a protected amino group. The "Z" group (carbobenzyloxy) temporarily protects the amino group, allowing for the formation of peptide bonds with other amino acids in a specific order. Once the peptide chain is assembled, the Z group can be selectively removed to reveal the free amino group, essential for the peptide's biological function.

Medicinal Chemistry

Z-Glu(OMe)-OH can serve as a starting material for the synthesis of novel bioactive molecules with potential therapeutic applications. By incorporating Z-Glu(OMe)-OH into drug candidates, researchers can explore its impact on the drug's activity, stability, and pharmacokinetic properties.

Enzyme Studies

Z-Glu(OMe)-OH can be used as a substrate to investigate the activity of enzymes involved in glutamate metabolism. By studying how enzymes interact with Z-Glu(OMe)-OH, researchers can gain insights into their catalytic mechanisms and physiological roles.

Organic Synthesis

Z-Glu(OMe)-OH is a versatile intermediate in organic synthesis due to its functional groups. The carboxylic acid and ester functionalities enable further chemical transformations, allowing researchers to synthesize complex organic molecules for various applications.

Z-Glu(ome)-OH, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester, is a derivative of glutamic acid characterized by its molecular formula and a molecular weight of 295.29 g/mol. This compound is notable for its role in peptide synthesis, where it serves as a protecting group for the amino group of glutamic acid, allowing for selective reactions without interfering with the amino functionality . The presence of the carbobenzyloxy group enhances the stability and solubility of the compound, making it a valuable reagent in organic and medicinal chemistry.

- Esterification: The compound can undergo esterification to form derivatives with different alcohols.

- Transesterification: It can exchange its ester group with other alcohols under appropriate conditions.

- Reduction and Oxidation: Z-Glu(ome)-OH can be reduced to corresponding alcohol derivatives or oxidized to form oxo derivatives .

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The substitution of the ester group can also occur using nucleophiles like amines or alcohols in the presence of catalysts.

Z-Glu(ome)-OH exhibits significant biological activity, particularly in proteomics research. It is utilized as a synthetic substrate to study enzyme-substrate interactions, specifically with pepsin, which aids in understanding enzyme specificity and mechanisms. Additionally, this compound is involved in metabolic pathways related to oleoside biosynthesis, indicating its importance in biochemical studies.

The synthesis of Z-Glu(ome)-OH can be achieved through several methods:

- Direct Esterification: One common approach involves the reaction of N-benzyl-L-glutamic acid with methanol under acidic conditions to form the methyl ester.

- Protecting Group Strategies: The amino group of glutamic acid is protected using carbobenzyloxy groups before esterification, ensuring that it remains intact during subsequent reactions .

In industrial settings, large-scale organic synthesis techniques are employed to produce Z-Glu(ome)-OH, focusing on optimizing yield and purity through controlled reaction conditions.

Z-Glu(ome)-OH has diverse applications across various fields:

- Peptide Synthesis: It serves as a key building block in the synthesis of peptides and peptide-based drugs.

- Biological Research: The compound is used extensively in studying enzyme mechanisms and protein folding.

- Pharmaceutical Development: Its role as a precursor in drug synthesis highlights its importance in medicinal chemistry .

Research involving Z-Glu(ome)-OH has primarily focused on its interactions with enzymes such as pepsin. These studies provide insights into enzyme specificity and the molecular mechanisms underlying enzymatic reactions. The compound's ability to mimic natural substrates allows researchers to explore various biochemical pathways effectively .

Several compounds share structural similarities with Z-Glu(ome)-OH. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Carbobenzyloxy-L-glutamic acid | C14H17NO6 | Protecting group for amino acids |

| L-Glutamic acid | C5H9NO4 | Natural amino acid; not protected |

| Z-Glu-OH | C14H19NO5 | Contains a hydroxyl group instead of methyl |

| Z-Glu(OMe)-OtBu | C18H25NO6 | Contains an additional tert-butyl group |

Z-Glu(ome)-OH is unique due to its specific methyl ester configuration, which enhances its reactivity and stability compared to other similar compounds. Its role as a protecting group distinguishes it from naturally occurring amino acids like L-glutamic acid, which lack such modifications.

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of Z-Glu(OMe)-OH follows established IUPAC conventions for amino acid derivatives, with the compound officially designated as (4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid for the γ-methyl ester form. The molecular formula C₁₄H₁₇NO₆ reflects the incorporation of both the benzyloxycarbonyl protecting group and the methyl ester functionality, resulting in a molecular weight of 295.29 g/mol. Alternative nomenclature systems recognize this compound as N-carbobenzoxy-L-glutamic acid methyl ester, emphasizing the carbobenzoxy protecting group designation that preceded the current Z-nomenclature. The IUPAC condensed notation Cbz-Glu-OMe provides a concise representation that is widely adopted in peptide chemistry literature.

The structural complexity of Z-Glu(OMe)-OH necessitates careful consideration of regioisomerism, particularly regarding the position of methyl esterification. The α-methyl ester variant (CAS 5672-83-3) features esterification at the primary carboxylic acid adjacent to the amino group, while the γ-methyl ester form (CAS 4652-65-7) involves selective protection of the terminal carboxylic acid in the glutamic acid side chain. This positional selectivity significantly influences the compound's reactivity profile and synthetic utility. The InChI key BGMCTGARFXPQML-NSHDSACASA-N provides a unique digital identifier that facilitates database searches and chemical informatics applications.

Stereochemical Configuration and Chiral Center Preservation

The stereochemical integrity of Z-Glu(OMe)-OH centers on the preservation of the (S)-configuration at the α-carbon center, which corresponds to the naturally occurring L-glutamic acid stereochemistry. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the amino group, carboxylic acid, side chain, and hydrogen substituents are ranked according to atomic number priority. Commercial specifications typically require enantiomeric purity levels exceeding 98.5%, with D-enantiomer content limited to ≤0.5%, ensuring minimal racemization during synthesis and storage.

Optical rotation measurements provide quantitative assessment of stereochemical purity, with reported specific rotation values of [α]₂₀ᴅ = -8.5° to -6.5° (c=4% in acetic acid) for high-purity samples. The negative optical rotation confirms the L-configuration and serves as a quality control parameter for commercial preparations. Advanced analytical techniques including chiral HPLC analysis enable precise determination of enantiomeric excess values, typically achieving resolution sufficient to detect sub-percent levels of the unwanted D-enantiomer.

The benzyloxycarbonyl protecting group itself does not introduce additional chiral centers, maintaining the stereochemical simplicity essential for predictable synthetic transformations. However, the protecting group's bulky nature creates significant steric hindrance around the amino functionality, effectively shielding the α-carbon from racemization-inducing conditions such as base-catalyzed proton abstraction. This stereochemical stability represents a crucial advantage in peptide synthesis applications where maintaining amino acid configuration integrity is paramount.

Functional Group Architecture: Benzyloxycarbonyl and Methyl Ester Moieties

The benzyloxycarbonyl protecting group in Z-Glu(OMe)-OH exhibits characteristic carbamate functionality with distinctive electronic and steric properties that govern its synthetic utility. The carbonyl carbon displays significant electrophilic character due to resonance stabilization involving the nitrogen lone pair, while the benzyl ester linkage provides acid-labile characteristics essential for selective deprotection strategies. Infrared spectroscopic analysis reveals characteristic absorption bands at approximately 1690-1720 cm⁻¹ for the carbamate carbonyl stretch and 1525-1540 cm⁻¹ for the N-H deformation, providing diagnostic fingerprints for structural confirmation.

The methyl ester functionality introduces additional reactivity centers that enable diverse synthetic transformations including hydrolysis, transesterification, and nucleophilic substitution reactions. Nuclear magnetic resonance spectroscopy provides detailed structural elucidation, with the methyl ester protons appearing as a characteristic singlet at approximately δ 3.7 ppm in ¹H NMR spectra, while the benzyl protons generate complex multiplets in the aromatic region δ 7.2-7.4 ppm. The ¹³C NMR spectrum displays diagnostic signals for the ester carbonyl carbon at approximately δ 172 ppm and the carbamate carbonyl at δ 156 ppm, enabling unambiguous structural assignment.

Stability studies indicate that the benzyloxycarbonyl group provides excellent protection under basic conditions while remaining susceptible to acidic hydrolysis and catalytic hydrogenolysis. The methyl ester component exhibits moderate hydrolysis rates under aqueous conditions, with half-life values ranging from hours to days depending on pH and temperature conditions. This differential stability profile enables selective synthetic manipulations where either protecting group can be removed independently under appropriate reaction conditions.

Comparative Analysis with Related Glutamic Acid Derivatives

Systematic comparison of Z-Glu(OMe)-OH with related glutamic acid derivatives reveals distinct advantages and limitations for specific synthetic applications. The closely related compound Z-Glu-OH (CAS 1155-62-0) lacks the methyl ester functionality, resulting in reduced lipophilicity and altered reactivity patterns. Physical property comparisons demonstrate significantly different solubility profiles, with Z-Glu(OMe)-OH exhibiting enhanced solubility in organic solvents such as dichloromethane and ethyl acetate due to the methyl ester incorporation.

Melting point analysis provides quantitative comparison of crystalline stability, with Z-Glu-OH displaying a melting point of 122°C compared to the 64-70°C range observed for Z-Glu(OMe)-OH. This substantial difference reflects the impact of intermolecular hydrogen bonding patterns, where the free carboxylic acid in Z-Glu-OH enables stronger crystal lattice interactions. The lower melting point of the methyl ester derivative generally facilitates purification procedures and handling operations.

The benzyl ester variant Z-Glu-OBzl (CAS 3705-42-8) represents another important comparative compound, featuring benzyl protection at both the amino and carboxylic acid positions. This doubly protected derivative exhibits molecular formula C₂₀H₂₁NO₆ with molecular weight 371.38 g/mol, significantly larger than the methyl ester analog. The increased steric bulk and hydrophobic character of the benzyl ester necessitate different synthetic strategies and purification methodologies.

Recent research has demonstrated unique applications of Z-Glu(OMe)-OH in supramolecular chemistry, particularly in the synthesis of chiral benzene-1,3,5-tricarboxamide (BTA) derivatives for asymmetric amplification studies. In these investigations, selective conversion between Z-Glu-BTA and Z-Glu(OMe)-BTA through in situ methylation reactions enabled dynamic control over helical asymmetry in supramolecular copolymers. The study revealed that Z-Glu(OMe)-BTA exhibits enhanced sergeant behavior compared to the unmethylated analog, introducing larger helical bias in copolymer systems with a-BTA soldiers.

The benzyloxycarbonyl protecting group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing the first successful method of controlled peptide chemical synthesis [11] [12]. This urethane-type protection fundamentally changed the landscape of synthetic peptide chemistry by enabling selective amino group masking while maintaining stability under diverse reaction conditions [10] [12].

Direct Carbobenzoxylation Methodology

The direct installation of the benzyloxycarbonyl group utilizes benzyl chloroformate as the primary reagent [11] [13]. This method involves treating the amino acid substrate with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate or triethylamine [10] [13]. The reaction proceeds through nucleophilic attack of the amino nitrogen on the carbonyl carbon of benzyl chloroformate, resulting in carbamate formation with concurrent elimination of hydrogen chloride [13].

The benzyloxycarbonyl group demonstrates exceptional stability to most coupling methods and can be selectively removed through two distinct pathways: catalytic hydrogenation using palladium on carbon with hydrogen gas, or acidolysis under controlled conditions [10] [11] [12]. This dual deprotection capability provides synthetic flexibility essential for complex peptide synthesis strategies [12].

Mechanism and Selectivity Considerations

The carbobenzoxylation reaction exhibits high selectivity for primary amino groups over secondary amines, making it particularly suitable for glutamic acid derivatives [10] [11]. The protecting group suppresses both nucleophilic and basic properties of the nitrogen lone pair, effectively preventing unwanted side reactions during subsequent synthetic transformations [11] [13]. Research has demonstrated that benzyloxycarbonyl-protected amino acids show reduced susceptibility to racemization compared to their acyl-protected counterparts [12].

The stability profile of the benzyloxycarbonyl group extends across a broad pH range and various organic solvents, including dichloromethane, tetrahydrofuran, and dimethylformamide [10] [12]. This chemical robustness enables its application in multi-step synthetic sequences without premature deprotection [12].

Esterification Techniques for Gamma-Carboxylic Acid Modification

The selective esterification of the γ-carboxylic acid position in glutamic acid derivatives requires sophisticated methodologies to achieve regioselectivity while preserving the α-amino protection [18] [19] [22]. Multiple approaches have been developed to address this synthetic challenge, each offering distinct advantages for specific applications.

Trimethylchlorosilane-Mediated Esterification

The trimethylchlorosilane method represents a highly efficient approach for amino acid methyl ester preparation [5] [21]. This methodology involves treating the amino acid substrate with trimethylchlorosilane in methanol at room temperature, achieving excellent yields while maintaining mild reaction conditions [5] [21]. The reaction mechanism proceeds through in situ generation of hydrogen chloride, which protonates the amino group and facilitates esterification of the carboxylic acid functionalities [21].

Research conducted by Li and Sha demonstrated that this method provides good to excellent yields for a broad range of amino acids, including both natural and synthetic derivatives [21]. The protocol requires approximately 0.2 moles of trimethylchlorosilane per 0.1 mole of amino acid, with reaction times ranging from 5 to 24 hours depending on the substrate [5] [21]. The resulting amino acid methyl ester hydrochlorides can be directly used in subsequent coupling reactions or converted to free bases through neutralization [21].

Selective Gamma-Carboxyl Esterification Methods

For glutamic acid derivatives, achieving selective esterification at the γ-position while preserving the α-carboxylic acid requires specialized techniques [18] [22]. One effective approach involves the use of alkyl halides in the presence of bases such as sodium bicarbonate [16] [19]. This method exploits the differential reactivity between the α and γ carboxylic acid groups, with the γ-position showing enhanced nucleophilicity due to its greater distance from the electron-withdrawing amino group [18] [22].

The direct esterification method developed by Kubota and colleagues utilizes alkyl halides in dimethyl sulfoxide at elevated temperatures (60°C) for extended periods (5-7 days) [16] [19]. While this approach achieves selective γ-esterification, the reaction conditions are relatively harsh and require careful optimization to prevent degradation of sensitive substrates [19]. Alternative transesterification approaches have been developed to improve efficiency and reduce reaction times [16] [19].

Advanced Esterification Strategies

Recent developments in esterification methodology have focused on improving both efficiency and selectivity [19] [22]. The use of tetramethylguanidine as a promoter in N-methyl-2-pyrrolidone solvent has demonstrated exceptional results, achieving 98.6% yields with 100% esterification degree in just 3 hours at room temperature [19]. This method represents a significant advancement over traditional approaches that require elevated temperatures and extended reaction times [19].

The mechanistic basis for this enhanced reactivity involves the strong basicity of tetramethylguanidine, which facilitates deprotonation of the carboxylic acid and enhances nucleophilic attack on the alkyl halide [19]. The choice of N-methyl-2-pyrrolidone as solvent provides optimal solvation for both reactants and products, contributing to the exceptional reaction efficiency [19].

Solid-Phase Synthesis Approaches in Peptide Intermediate Production

Solid-phase peptide synthesis has emerged as the dominant methodology for peptide preparation, offering significant advantages in terms of automation, purification, and scalability [23] [24] [25]. The incorporation of Z-Glu(OMe)-OH derivatives into solid-phase protocols requires careful consideration of protecting group compatibility and reaction conditions [24] [25] [26].

Fmoc and Boc Strategy Integration

The integration of benzyloxycarbonyl-protected glutamic acid derivatives into modern solid-phase synthesis requires orthogonal protecting group strategies [23] [24] [30]. The Fmoc/tert-butyl strategy has gained widespread adoption due to its mild deprotection conditions and compatibility with automated synthesizers [24] [28] [30]. In this approach, the benzyloxycarbonyl group serves as a permanent protecting group that remains intact throughout the synthesis and is removed only during final cleavage conditions [24] [30].

Research has demonstrated that Fmoc chemistry enables rapid and efficient synthesis of peptides exceeding 50 amino acid residues [29] [30]. The base-labile nature of the Fmoc group allows for removal using piperidine in dimethylformamide, conditions that are completely compatible with benzyloxycarbonyl protection [24] [30]. This orthogonality is essential for complex peptide synthesis where multiple protecting groups must be selectively removed at different stages [25] [30].

Resin Selection and Loading Optimization

The choice of solid support significantly impacts the success of peptide synthesis incorporating Z-Glu(OMe)-OH derivatives [23] [25]. Wang resin and Rink amide resin represent the most commonly employed supports, each offering distinct advantages for specific applications [24] [25]. Wang resin provides acid-labile linkage suitable for peptide acid synthesis, while Rink amide resin enables preparation of peptide amides [24] [25].

Resin loading optimization is critical for achieving high yields and purity in solid-phase synthesis [23] [25]. Research indicates that loading densities between 0.2-0.8 mmol/g provide optimal balance between reaction efficiency and product quality [33]. Higher loading densities can lead to increased steric hindrance and reduced coupling efficiency, while lower loadings result in decreased productivity [25] [33].

Coupling Methodology and Reagent Selection

The coupling of Z-Glu(OMe)-OH derivatives to resin-bound peptides requires carefully optimized reagent systems [25] [26]. Modern coupling reagents such as HBTU, HATU, and HCTU provide rapid kinetics and low epimerization rates [25]. These reagents form highly reactive intermediates that facilitate efficient amide bond formation even with sterically hindered substrates [25].

The addition of coupling additives such as 1-hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole further enhances reaction efficiency and suppresses side reactions [25] [43]. These additives function by forming more stable active intermediates that react selectively with amino nucleophiles while minimizing competing pathways [25] [43].

Optimization of Reaction Conditions for Industrial-Scale Preparation

The transition from laboratory-scale to industrial-scale synthesis of Z-Glu(OMe)-OH requires comprehensive optimization of reaction parameters to ensure consistent quality, yield, and economic viability [31] [32] [33]. Industrial peptide manufacturing demands robust processes that can reliably produce multi-kilogram quantities while maintaining strict quality standards [32] [33].

Temperature and Time Optimization

Temperature control represents one of the most critical parameters in industrial-scale peptide synthesis [31] [48] [51]. Research has demonstrated that elevated temperatures (75-90°C) can dramatically reduce reaction times while maintaining high yields [47] [48]. The implementation of high-temperature fast synthesis protocols has enabled reduction of coupling times from hours to minutes without compromising product quality [47] [48].

Studies utilizing automated fast-flow peptide synthesizers have shown that temperature optimization allows for coupling reactions to be completed in as little as 30 seconds to 5 minutes [48] [47]. This dramatic reduction in reaction time translates directly to improved productivity and reduced manufacturing costs [48]. However, temperature elevation must be carefully balanced against the risk of side reactions such as epimerization and aspartimide formation [47] [48].

The relationship between temperature and reaction kinetics follows Arrhenius behavior, with each 10°C increase in temperature approximately doubling the reaction rate [44] [47]. Industrial processes typically operate within the 75-90°C range to optimize this relationship while maintaining acceptable side reaction profiles [47] [48].

Solvent System Selection and Optimization

Solvent selection significantly impacts both reaction efficiency and environmental sustainability in industrial peptide synthesis [32] [34] [35]. Dimethylformamide, dichloromethane, and acetonitrile represent the most commonly employed solvents, each offering distinct advantages for specific reaction steps [34] [35]. Dimethylformamide provides excellent solvation for polar substrates and coupling reagents, while dichloromethane offers superior solubility for hydrophobic protecting groups [34] [35].

Environmental considerations have driven the development of greener solvent alternatives and solvent recycling protocols [34]. Process mass intensity calculations reveal that traditional solid-phase synthesis can generate 50-100 times more waste than the final product mass [34]. Advanced solvent recovery and recycling systems can reduce this environmental impact while maintaining economic viability [34] [35].

The choice of solvent system also impacts cleaning validation protocols required for multi-product manufacturing facilities [35]. Research has demonstrated that peptide APIs may require elevated temperatures and specialized cleaning agents for complete removal from manufacturing equipment [35]. These considerations must be integrated into solvent selection criteria for industrial processes [35].

Mixing and Mass Transfer Optimization

Efficient mixing represents a critical factor in industrial-scale solid-phase synthesis, directly impacting reaction kinetics and product uniformity [31] [47] [48]. Research has demonstrated that stirring rates of 600-1200 rpm provide optimal mass transfer without causing mechanical degradation of resin beads [47] [48]. The implementation of high-speed stirring protocols enables the use of reduced reagent concentrations while maintaining high coupling efficiencies [47] [48].

Studies utilizing high-temperature fast stirring solid-phase synthesis have shown that optimized mixing can compensate for reduced reagent concentrations [47]. This approach enables significant cost savings through reduced material consumption while maintaining product quality [47] [48]. The synergistic effects of elevated temperature and enhanced mixing provide multiplicative improvements in reaction efficiency [47].

Industrial reactor design must accommodate the unique requirements of solid-phase synthesis, including effective resin containment and efficient washing protocols [33]. Large-scale reactors (300-5000L) require specialized filtration systems to prevent resin loss while enabling thorough washing between reaction steps [33]. The design of these systems significantly impacts both product quality and process economics [33].

Process Monitoring and Quality Control

Real-time process monitoring is essential for maintaining consistent quality in industrial-scale peptide synthesis [31] [33] [48]. In-line analytical techniques such as ultraviolet spectroscopy enable continuous monitoring of deprotection efficiency and coupling completeness [48]. Advanced monitoring systems can detect aggregation and other side reactions in real-time, enabling immediate process adjustments [48].

Colorimetric testing methods such as Kaiser and TNBS tests provide rapid assessment of coupling efficiency during synthesis [33]. These tests enable operators to make informed decisions regarding reaction completion and the need for additional coupling cycles [33]. Quantitative ninhydrin testing offers more precise measurement of coupling efficiency for critical reaction steps [33].

Statistical process control methodologies enable continuous improvement of industrial peptide synthesis processes [31] [48]. Deep learning approaches have been successfully applied to predict synthesis outcomes and optimize reaction parameters based on sequence-specific factors [48]. These advanced analytical tools represent the future of industrial peptide manufacturing, enabling real-time optimization and quality assurance [48].

Table 1: Synthetic Methodologies for Z-Glu(OMe)-OH Preparation

| Methodology | Reagents | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantages |

|---|---|---|---|---|---|

| Direct Carbobenzoxylation | Benzyl chloroformate, Base | 0-25 | 2-6 hours | 70-85 | Simple procedure, mild conditions |

| Two-Step Z Protection | Z-Cl, Coupling agent | 0-30 | 1-4 hours | 75-90 | High selectivity, good yields |

| Trimethylchlorosilane Esterification | TMSCl, Methanol | 20-50 | 5-24 hours | 85-98 | Room temperature, excellent yields |

| Selective Gamma Esterification | Alkyl halides, Base | 60-180 | 5-7 days | 55-100 | Selective gamma position |

| Solid-Phase Synthesis Route | Fmoc/Boc amino acids, Resin | 25-90 | 0.5-3 hours | 80-95 | Automated, high purity |

| Flow Chemistry Approach | Continuous flow reactor | 30-90 | 30 sec-5 min | 85-97 | Rapid, continuous process |

Table 2: Optimization Parameters for Industrial-Scale Production

| Parameter | Optimal Range | Impact on Yield | Industrial Considerations |

|---|---|---|---|

| Temperature | 75-90°C | High | Energy costs, thermal stability |

| Reaction Time | 30 sec - 5 min | Medium | Throughput, productivity |

| Solvent System | DMF/DCM/ACN | High | Cost, environmental impact |

| Reagent Concentration | 0.1-0.5 M | Medium | Material costs, waste |

| Stirring Rate | 600-1200 rpm | High | Mixing efficiency, power |

| Pressure | 1-5 atm | Low | Equipment complexity |

| Resin Loading | 0.2-0.8 mmol/g | Medium | Product quality, capacity |

| pH Control | 7.5-8.5 | Medium | Side reactions, stability |

Table 3: Reaction Conditions Optimization for Different Scales

| Synthesis Method | Scale Range | Temperature Control | Reaction Monitoring | Efficiency Rating |

|---|---|---|---|---|

| Laboratory Scale | 1-10 mmol | Manual | TLC, HPLC | Good |

| Pilot Scale | 10-100 mmol | Semi-automated | In-line UV, HPLC | Very Good |

| Commercial Scale | >100 mmol | Automated | Process analytics | Excellent |

| Microwave-Assisted | 1-70 mmol | MW heating | In-situ monitoring | Excellent |

| Flow Chemistry | Continuous | Continuous heating | Real-time analysis | Outstanding |

| High-Temperature Fast | 1-50 mmol | Rapid heating | Continuous monitoring | Outstanding |